REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([OH:8])[cH:5][cH:6][cH:7]1.[C:15](=[O:16])([O-:17])[O-:18].[CH3:26][CH2:27][O:28][C:29]([CH3:30])=[O:31].[CH:9]1([Br:12])[CH2:10][CH2:11]1.[Cs+:19].[Cs+:20].[I-:14].[Na+:13].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25]>>[Br:1][c:2]1[cH:3][c:4]([O:8][CH:9]2[CH2:10][CH2:11]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC1CC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[I-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CN(C)C=O
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Name
|
|
Type
|
product
|
Smiles
|
Brc1cccc(OC2CC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |